2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Catalog No.
S561591
CAS No.
130735-56-7
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Morpholinyl)-4H-1-benzopyran-4-one

CAS Number

130735-56-7

Product Name

2-(4-Morpholinyl)-4H-1-benzopyran-4-one

IUPAC Name

2-morpholin-4-ylchromen-4-one

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c15-11-9-13(14-5-7-16-8-6-14)17-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2

InChI Key

QNFWERYZJLBANZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3O2

Synonyms

2-(4-morpholinyl)-4H-1-benzopyran-4-one, U 67154, U-67154, U67154

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3O2

2-(4-Morpholinyl)-4H-1-benzopyran-4-one, widely known as LY294002, is a synthetic, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). It functions as an ATP-competitive inhibitor, targeting the p110 catalytic subunit of PI3K and serving as a foundational tool compound for investigating the PI3K/Akt/mTOR signaling pathway. Its well-defined structure, featuring a morpholine group on a benzopyranone (chromone) core, provides a specific and extensively characterized mode of action that underpins its use as a benchmark inhibitor in cellular and biochemical assays.

Procuring an alternative to 2-(4-Morpholinyl)-4H-1-benzopyran-4-one requires careful consideration of factors beyond simple PI3K inhibition. Close substitutes like the natural product quercetin are significantly less potent. The classic inhibitor Wortmannin is an irreversible, covalent modifier and is chemically unstable in aqueous solutions, precluding its use in washout studies or long-term cell culture where consistent compound concentration is critical. Newer, more potent inhibitors often possess different selectivity profiles, such as dual PI3K/mTOR activity, which may be undesirable for specific research questions. Furthermore, even slight structural modifications to the LY294002 scaffold can lead to a marked decrease in inhibitory activity, making it a well-defined structure-activity benchmark. Finally, different salt forms (e.g., hydrochloride vs. free base) exhibit different solubility profiles, directly impacting stock solution preparation and bioavailability in aqueous experimental systems.

Reversible Mechanism and Superior Stability for Reproducible, Multi-Day Assays

Unlike the widely used PI3K inhibitor Wortmannin, which is an irreversible covalent inhibitor with a short half-life in aqueous media, 2-(4-Morpholinyl)-4H-1-benzopyran-4-one (LY294002) is a reversible inhibitor. This property, combined with its greater chemical stability, ensures a consistent and predictable concentration of active compound throughout multi-day cell culture experiments, a critical factor for reproducibility.

Evidence DimensionInhibition Mechanism & Chemical Stability
Target Compound DataReversible, competitive inhibitor; More stable in solution
Comparator Or BaselineWortmannin: Irreversible, covalent inhibitor; Chemically unstable with a short half-life
Quantified DifferenceQualitative but functionally critical difference in mechanism and stability
ConditionsBiochemical assays and aqueous cell culture media

The reversibility and stability of this compound enable experimental designs, such as inhibitor washout studies, and improve data reproducibility in long-term assays, which is not feasible with Wortmannin.

Quantifiable Potency Advantage Over Natural Product Analogs

While derived from the structure of the natural bioflavonoid quercetin, 2-(4-Morpholinyl)-4H-1-benzopyran-4-one demonstrates superior and more specific inhibitory activity against PI3K. In a direct comparison of purified PI3K inhibition, this compound exhibited an IC50 of 1.40 µM, whereas quercetin's IC50 was 3.8 µM.

Evidence DimensionPI3K Inhibitory Potency (IC50)
Target Compound Data1.40 µM
Comparator Or BaselineQuercetin: 3.8 µM
Quantified Difference2.7-fold more potent than Quercetin
ConditionsIn vitro kinase assay with purified PI3K

This 2.7x potency advantage provides a clear justification for procuring this synthetic compound over the less potent and less specific natural product for reliable and targeted PI3K inhibition.

Improved Handling via Solubility in Common Organic Solvents

The free base form of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one exhibits poor aqueous solubility (~0.05 µg/ml in PBS), but is readily soluble in common laboratory organic solvents. It can be dissolved in DMSO at concentrations up to 50 mM (or ~15 mg/mL), allowing for the preparation of high-concentration stock solutions essential for high-throughput screening and dose-response studies. In contrast, the hydrochloride salt form is reported to be insoluble in water, making the free base the more versatile choice for initial solubilization in organic solvents before dilution into aqueous media.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO (up to 50 mM)
Comparator Or BaselineHydrochloride salt: Insoluble in water
Quantified DifferenceHigh solubility in a key lab solvent (DMSO) vs. insolubility of the HCl salt in water
ConditionsStandard laboratory solvents (DMSO, Water)

High solubility in DMSO simplifies stock solution preparation, storage, and serial dilution, a critical workflow requirement for cell-based assays and screening campaigns.

Benchmark Studies and Validation of Novel PI3K Pathway Inhibitors

As one of the first synthetic, specific, and well-characterized PI3K inhibitors, this compound serves as an essential positive control and benchmark. Its extensive publication history and known potency (IC50 ~1.4 µM) make it the standard against which the activity and specificity of new chemical entities targeting the PI3K pathway are measured.

Washout Experiments to Study Signal Pathway Reversibility

The reversible nature of its binding to PI3K makes this compound the required tool for studying the recovery dynamics of the PI3K/Akt signaling cascade. Unlike irreversible inhibitors such as Wortmannin, it can be washed out from cells or tissues, allowing researchers to investigate the consequences of transient, rather than permanent, pathway inhibition.

Reproducible Long-Term Cell Culture Models

For multi-day experiments, such as cell differentiation, proliferation, or apoptosis assays, chemical stability in culture media is paramount. This compound's superior stability compared to alternatives like Wortmannin ensures a consistent inhibitory pressure on the PI3K pathway over 24-72 hours or longer, leading to more reliable and reproducible results.

Initial Pathway-Involvement Screens

When the primary goal is to determine if the PI3K pathway is involved in a biological process, this compound provides a cost-effective and reliable tool. Its well-documented activity and specificity profile, including known off-targets like CK2, allow for informed interpretation of results before committing to more expensive, next-generation isoform-specific inhibitors.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Other CAS

130735-56-7

Wikipedia

2-(4-Morpholinyl)-4H-1-benzopyran-4-one

Dates

Last modified: 07-20-2023

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